Ethyl 3-fluoro-4-iodobutanoate
Overview
Description
Ethyl 3-fluoro-4-iodobutanoate is an organofluorine compound with the molecular formula C6H10FIO2 and a molecular weight of 260.05 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-4-iodobutanoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 3-fluorobutanoate with iodine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Industrial production methods prioritize efficiency, safety, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-iodobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
Substitution Reactions: Products include ethyl 3-fluoro-4-azidobutanoate and ethyl 3-fluoro-4-thiocyanatobutanoate.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions but may include alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
Ethyl 3-fluoro-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological assays.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-iodobutanoate involves its interaction with specific molecular targets. The fluorine and iodine atoms play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds. These reactions are often facilitated by the presence of transition metal catalysts, which enhance the reaction rate and selectivity .
Comparison with Similar Compounds
Ethyl 3-fluoro-4-iodobutanoate can be compared with other similar compounds, such as:
Ethyl 3-fluorobutanoate: Lacks the iodine atom, resulting in different reactivity and applications.
Ethyl 4-iodobutanoate: Lacks the fluorine atom, leading to variations in chemical properties and reactivity.
Ethyl 3-chloro-4-iodobutanoate:
This compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 3-fluoro-4-iodobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FIO2/c1-2-10-6(9)3-5(7)4-8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUBUKVGTSSUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CI)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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